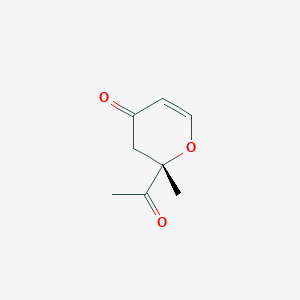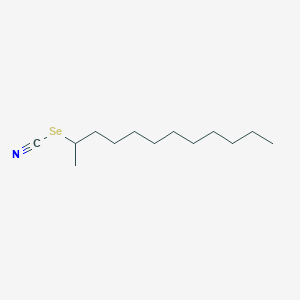![molecular formula C14H11Li B12567817 lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide CAS No. 354821-79-7](/img/structure/B12567817.png)
lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide is a chemical compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by a tricyclic structure that includes a cyclopenta[a]naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide typically involves the reaction of lithium with 2-methyl-3H-cyclopenta[a]naphthalene. This reaction is often carried out in an ether solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions usually include low temperatures to ensure the stability of the lithium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent, and concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: It can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups .
科学的研究の応用
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
作用機序
The mechanism of action of lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in substitution reactions, where it replaces a functional group in a target molecule with its own structure .
類似化合物との比較
Similar Compounds
Similar compounds to lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide include other lithium naphthalenides and related polycyclic aromatic hydrocarbons, such as:
- Lithium naphthalenide
- Sodium naphthalenide
- Potassium naphthalenide
Uniqueness
What sets this compound apart from these similar compounds is its specific tricyclic structure and the presence of a methyl group at the 2-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
特性
CAS番号 |
354821-79-7 |
|---|---|
分子式 |
C14H11Li |
分子量 |
186.2 g/mol |
IUPAC名 |
lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide |
InChI |
InChI=1S/C14H11.Li/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10;/h2-9H,1H3;/q-1;+1 |
InChIキー |
DSTUNUZMECEBFM-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=CC2=C([CH-]1)C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


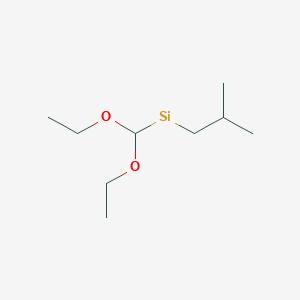
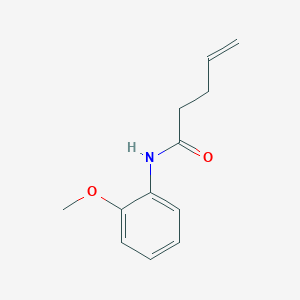
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
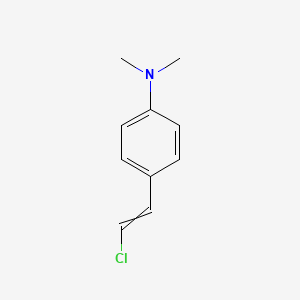
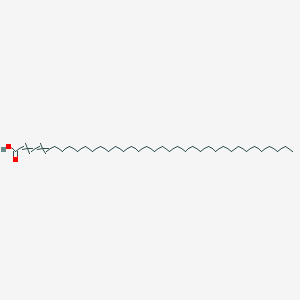
![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
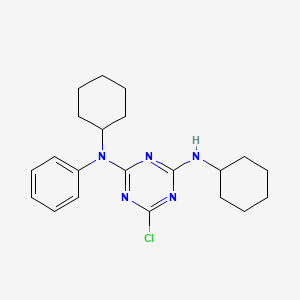
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
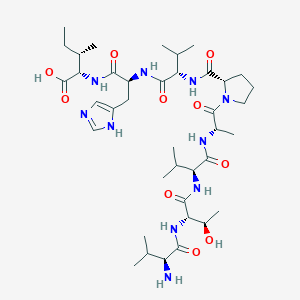
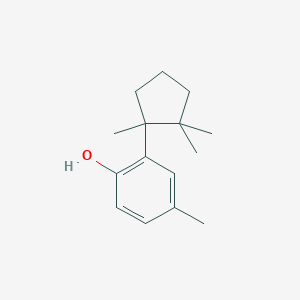
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
